![molecular formula C12H8ClN3O2S2 B2993310 Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate CAS No. 477852-18-9](/img/structure/B2993310.png)
Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to exhibit anti-inflammatory activity comparable to that of standard ibuprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl with 2-thiophenecarboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Large-scale reactors and advanced purification techniques are employed to ensure the quality and consistency of the final product. Continuous flow chemistry and automated systems are increasingly being adopted to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
This compound has garnered attention in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its use as a lead compound in drug discovery.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3-chlorophenyl)methyl]amine
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(4-methoxyphenyl)methanamine]
Uniqueness: this compound stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 3-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c1-18-11(17)9-7(2-4-19-9)14-6-8-10(13)15-12-16(8)3-5-20-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMGVUKFTKZOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=CC2=C(N=C3N2C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)
![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)
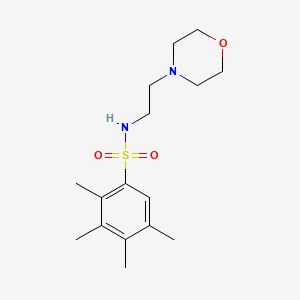
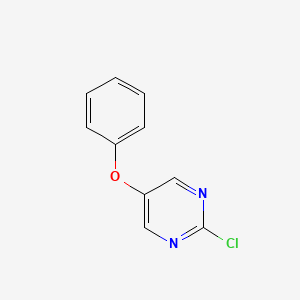
![Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2993233.png)
![N-(2-chlorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2993236.png)
![6-acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)
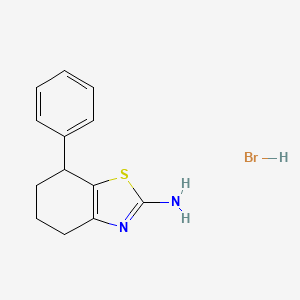
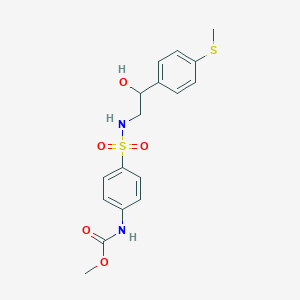
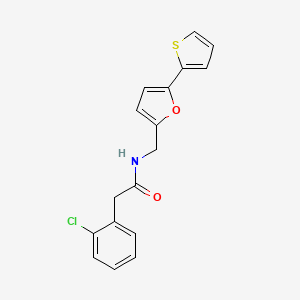
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)
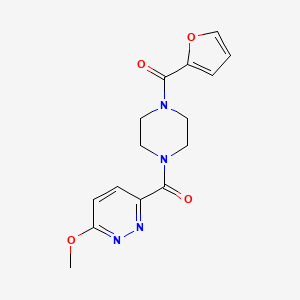
![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)
